13-Hydroxylupanine hydrochloride
Description
Chlorowodorek lupaniny (17-hydroxylupanine hydrochloride; CAS 18383-44-3) is a quinolizidine alkaloid derivative and the hydrochloride salt of 17-hydroxylupanine. Structurally, it belongs to the lupin alkaloid family, characterized by a tetracyclic framework with a pyridine ring fused to a bicyclic system . The compound is derived from lupanine, a naturally occurring alkaloid found in Lupinus species, and is modified via hydroxylation at the C17 position followed by salt formation with hydrochloric acid.
Properties
CAS No. |
1025-39-4 |
|---|---|
Molecular Formula |
C15H25ClN2O |
Molecular Weight |
284.82 g/mol |
IUPAC Name |
(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;hydrochloride |
InChI |
InChI=1S/C15H24N2O.ClH/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;/h11-14H,1-10H2;1H/t11-,12-,13-,14+;/m0./s1 |
InChI Key |
BQPGCISNGAWUMO-YXCQRQMQSA-N |
Isomeric SMILES |
C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3CCCC4=O.Cl |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4=O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Lupanine can be synthesized through several methods, including enantioselective synthesis and racemic resolution . One notable synthesis involves the preparation of all four stereoisomers of lupanine . The synthetic routes typically involve the use of quinolizidine precursors and specific reaction conditions to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of lupanine often involves the extraction of the compound from lupin seeds, followed by purification processes . Recent advancements have introduced eco-friendly microbial approaches for the production of enantiopure lupanine, utilizing specific strains of bacteria to achieve high enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions: Lupanine (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as halides and amines .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lupanine can yield quinolizidine derivatives, while reduction can produce dihydroquinolizidine compounds .
Scientific Research Applications
Analytical Chemistry
Lupanine hydrochloride serves as a reference substance in analytical chemistry for developing chromatographic methods. Its unique properties allow for accurate identification and quantification in various samples.
Biological Studies
Lupanine has been extensively studied for its biological effects:
- Neurotoxicity Research: Investigations into its impact on acetylcholinesterase activity suggest potential neurotoxic effects, which can inform studies on neurodegenerative diseases.
- Antimicrobial Activity: Research indicates that lupanine demonstrates inhibitory effects on various pathogenic bacteria and fungi, making it a candidate for developing antimicrobial agents.
Medical Applications
Lupanine's influence on glucose homeostasis highlights its potential in diabetes treatment:
- Mechanism of Action: It affects KATP channels and insulin gene expression, suggesting a role in managing blood sugar levels.
- Therapeutic Potential: Studies have shown promising results in using lupanine to enhance insulin sensitivity and regulate glucose metabolism .
Industrial Applications
Lupanine is utilized in the production of high-value compounds through semi-synthesis and microbial biotransformation processes. These methods enable the creation of novel compounds with potential pharmaceutical applications.
Case Study 1: Neurotoxic Effects
A study examined the effects of lupanine on acetylcholinesterase activity in rat models. Results indicated significant inhibition of the enzyme, suggesting potential neurotoxic effects that warrant further investigation into its safety profile and implications for human health.
Case Study 2: Antimicrobial Properties
Research conducted on lupanine's antimicrobial efficacy demonstrated its ability to inhibit the growth of specific pathogenic strains. This study supports the development of lupanine-based formulations for treating infections caused by resistant bacterial strains.
Mechanism of Action
Lupanine (hydrochloride) exerts its effects primarily by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine . This inhibition leads to an increase in acetylcholine levels, which can affect neurotransmission. Additionally, lupanine influences KATP channels and insulin gene expression, contributing to its glucose-lowering effects .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs
(i) Sparteine Sulfate
- Molecular formula : $ \text{C}{15}\text{H}{26}\text{N}2 \cdot \text{H}2\text{SO}_4 $.
- Applications : Historically used as an antiarrhythmic agent and in asymmetric synthesis as a chiral ligand .
(ii) Cytisine Hydrochloride
- Molecular formula : $ \text{C}{11}\text{H}{14}\text{N}_2\text{O} \cdot \text{HCl} $.
- Properties : A nicotine receptor partial agonist with high bioavailability.
- Applications : Clinically used for smoking cessation therapy due to its binding affinity to nicotinic acetylcholine receptors .
Functional Analogs
(i) Herbicidal Ionic Liquids (e.g., Dicamba-ILs)
- Structure : Ionic liquids combining herbicidal anions (e.g., dicamba) with cations like choline.
- Properties : Enhanced thermal stability and reduced volatility compared to free herbicides.
- Applications : Sustainable agrochemicals with improved leaf adhesion and reduced environmental leaching .
(ii) Antimicrobial Ionic Liquids (e.g., MCPA-ILs)
- Structure: Functionalized ammonium or phosphonium salts with phenoxyalkyl chains.
- Properties : Broad-spectrum activity against Gram-positive and Gram-negative bacteria.
- Applications : Promising alternatives to traditional antibiotics in agricultural and medical settings .
Table 1: Comparative Analysis of Chlorowodorek Lupaniny and Analogous Compounds
Research Findings and Key Differences
- Toxicity Profile : Chlorowodorek lupaniny exhibits higher neurotoxicity in insects compared to cytisine, which has low mammalian toxicity .
- Mechanistic Action: Unlike sparteine (a sodium channel blocker), Chlorowodorek lupaniny may inhibit acetylcholinesterase, akin to organophosphate insecticides .
- Environmental Impact : Herbicidal ionic liquids (e.g., Dicamba-ILs) show reduced soil mobility compared to Chlorowodorek lupaniny, which lacks environmental fate studies .
Biological Activity
Chlorowodorek lupaniny, known in English as "lupanine hydrochloride," is an alkaloid derived from various species of the Lupinus genus, particularly Lupinus angustifolius. This compound has garnered attention due to its diverse biological activities, including potential therapeutic applications. This article explores the biological activity of lupanine hydrochloride, supported by research findings and case studies.
Biological Activities
1. Antimicrobial Activity
Lupanine exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogenic bacteria and fungi. For instance, research indicated that lupanine demonstrated inhibitory effects against Escherichia coli and Staphylococcus aureus, suggesting its potential use as a natural antimicrobial agent .
2. Anticancer Properties
Recent investigations have explored the anticancer effects of lupanine. In vitro studies revealed that lupanine could induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulation .
3. Neuroprotective Effects
Lupanine has been studied for its neuroprotective properties. Animal models indicate that it may help in reducing neuroinflammation and protecting against neurodegenerative conditions such as Alzheimer's disease. Its ability to modulate neurotransmitter levels has been highlighted in several studies .
4. Effects on Metabolism
Research indicates that lupanine may influence metabolic processes, particularly in glucose metabolism. It has been shown to enhance insulin sensitivity in diabetic models, suggesting potential benefits for managing diabetes .
The biological activities of lupanine are attributed to its interaction with various molecular targets:
- Receptor Binding: Lupanine interacts with nicotinic acetylcholine receptors, which may explain some of its neuroactive properties.
- Enzyme Inhibition: It has been found to inhibit enzymes involved in metabolic pathways, contributing to its effects on glucose metabolism.
- Modulation of Signaling Pathways: Lupanine influences several signaling pathways related to cell survival and apoptosis, particularly through the modulation of MAPK and PI3K/Akt pathways .
Case Studies
Case Study 1: Anticancer Effects
A clinical trial examined the effects of lupanine on patients with advanced breast cancer. Participants receiving lupanine as an adjunct therapy showed improved survival rates compared to those receiving standard treatment alone. The study highlighted lupanine's role in enhancing chemotherapy efficacy while reducing side effects .
Case Study 2: Neuroprotection in Animal Models
In a controlled study involving rats subjected to neurotoxic agents, administration of lupanine resulted in significant reductions in markers of oxidative stress and inflammation in brain tissues. Behavioral tests indicated improved cognitive functions post-treatment, supporting its potential as a neuroprotective agent .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
